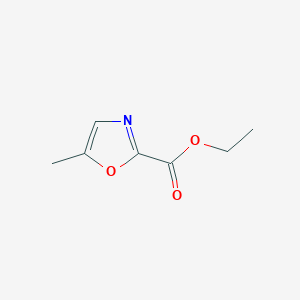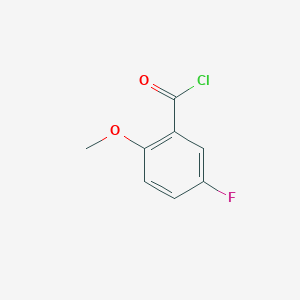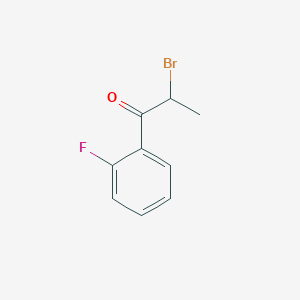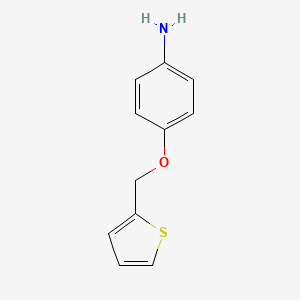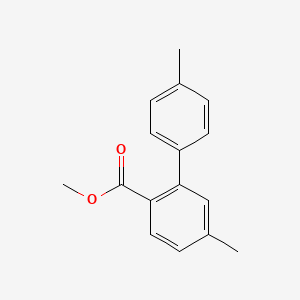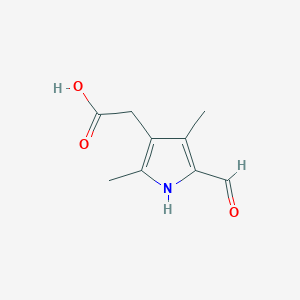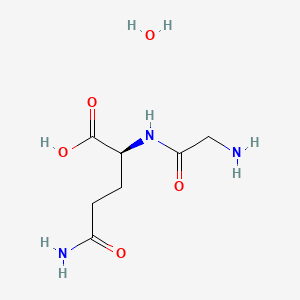
Glycyl-L-glutamine monohydrate
Overview
Description
Glycyl-L-glutamine monohydrate is a dipeptide composed of glycine and L-glutamine. It is a white crystalline powder that is soluble in water and has high antioxidant and anti-aging properties . This compound is known for its physiological activity, including enhancing immunity, reducing fatigue, and promoting cell growth .
Mechanism of Action
Target of Action
Glycyl-L-glutamine monohydrate, also known as Gly-Gln, is a dipeptide that is used as a substitute for glutamine in cell culture . The primary targets of Gly-Gln are the cells in culture where it affects substrate utilization and metabolism .
Mode of Action
It is known that gly-gln affects substrate utilization and metabolism . This suggests that Gly-Gln may interact with its targets (the cells in culture) by providing an alternative source of glutamine, which is essential for various cellular functions.
Pharmacokinetics
It is known that gly-gln is used in cell culture, suggesting that it is readily absorbed and utilized by cells .
Result of Action
The use of Gly-Gln in cell culture results in higher cell yields compared to using glutamine alone This suggests that Gly-Gln has a positive effect on cell growth and proliferation
Action Environment
The action of Gly-Gln is influenced by the environment in which it is used. In cell culture, factors such as the composition of the culture medium, the presence of other nutrients, and the conditions of the culture (e.g., temperature, pH) can all influence the action, efficacy, and stability of Gly-Gln .
Biochemical Analysis
Biochemical Properties
Glycyl-L-glutamine monohydrate plays a significant role in biochemical reactions, particularly in cell culture media where it is used as a substitute for free glutamine. This dipeptide is more stable than free glutamine, which tends to degrade quickly. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it affects substrate utilization and metabolism, leading to higher cell yields due to its lower peptidase affinity . Additionally, it has been shown to influence the activity of enzymes involved in the synthesis of proteins and other essential biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It enhances cell growth and viability by providing a stable source of glutamine, which is crucial for cellular metabolism. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to improve intestinal integrity and reduce inflammation in LPS-challenged piglets by increasing interleukin 10 and tight junction proteins . Moreover, it affects the oxidative status of cells by increasing superoxide dismutase activity and reducing malondialdehyde levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is hydrolyzed by peptidases to release free glutamine, which then participates in numerous metabolic pathways. This dipeptide also binds to specific transporters and enzymes, influencing their activity. For instance, it has been shown to inhibit morphine-induced conditioned place preference, tolerance, dependence, and withdrawal by interacting with beta-endorphin-derived peptides . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under heat sterilization and prolonged storage, making it suitable for use in cell culture media . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound maintains its beneficial effects on cellular function, including improved gut microbiota and reduced inflammation, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that dietary supplementation with this dipeptide improves intestinal integrity, inflammatory response, and oxidative status in LPS-challenged piglets . The beneficial effects are dose-dependent, with higher doses leading to more pronounced improvements. Excessive doses may result in adverse effects, such as toxicity and metabolic imbalances. Therefore, it is essential to determine the optimal dosage for each specific application.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glutamine metabolic pathway. It is hydrolyzed to release free glutamine, which then participates in the synthesis of proteins, nucleotides, and other essential biomolecules . This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For instance, it influences the production of short-chain fatty acids in the gut microbiota, contributing to improved intestinal health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This dipeptide is transported into cells via amino acid transporters, such as ASCT2/SLC1A5, and is distributed to various cellular compartments . Once inside the cell, it is hydrolyzed to release free glutamine, which is then utilized in various metabolic processes. The distribution of this compound is influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. This dipeptide is primarily found in the cytoplasm, where it is hydrolyzed by peptidases to release free glutamine . It may also be targeted to other organelles, such as the mitochondria, where it participates in metabolic processes. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycyl-L-glutamine monohydrate typically involves the protection of the N-terminal of glycine with tert-butoxycarbonyl (Boc) anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection with trifluoroacetic acid, followed by recrystallization to obtain high-purity glycyl-L-glutamine .
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. One method involves mixing glutamine with carbonate water solution, followed by the addition of phthalimide acetyl chloride. The resulting product undergoes hydrazinolysis with hydrazine hydrate to yield glycyl-L-glutamine . This method is advantageous due to its simplicity, high reaction efficiency, and ease of industrialization.
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-glutamine monohydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize glycyl-L-glutamine, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions include glycine, L-glutamine, and various oxidized or substituted derivatives of the original compound .
Scientific Research Applications
Glycyl-L-glutamine monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and hydrolysis reactions.
Biology: The compound is utilized in cell culture media to enhance cell growth and viability.
Medicine: this compound is investigated for its potential in treating neurological diseases such as Parkinson’s disease.
Comparison with Similar Compounds
- Glycyl-L-glutamic acid
- Glycyl-L-asparagine
- Glycyl-L-tyrosine
Comparison: Glycyl-L-glutamine monohydrate is unique due to its high solubility and stability compared to other dipeptides. It also exhibits superior antioxidant and anti-aging properties, making it more effective in health and cosmetic applications . Additionally, its ability to enhance immune function and promote cell growth distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWVRQACSYLOH-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647443 | |
| Record name | Glycyl-L-glutamine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172669-64-6 | |
| Record name | Glycyl-glutamine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-glutamine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Glycyl-L-glutamine monohydrate?
A1: this compound (C7H13N3O4.H2O) [] exists in a crystal structure stabilized by a three-dimensional network of N-H...O and O-H...O hydrogen bonds. [] This structure has been confirmed through X-ray crystallography. [] Additionally, spectroscopic studies such as Infrared (IR) and Raman spectroscopy have provided insights into the vibrational modes and functional groups present within the molecule. []
Q2: How stable is this compound under irradiation?
A2: Research has shown that this compound, when irradiated with gamma rays, undergoes specific radical formation. [] The primary species observed is the CH2C˙NHCOOH radical. [] This information is crucial for understanding the compound's stability and potential applications in radiation-exposed environments.
Q3: What analytical methods are used to study this compound?
A3: Various analytical methods have been employed to characterize and quantify this compound. These include:
- Electron Paramagnetic Resonance (EPR): Used to identify and characterize the radicals formed upon gamma irradiation. []
- X-ray crystallography: Provides detailed insights into the crystal structure and arrangement of molecules within the crystal lattice. []
- Infrared (IR) and Raman Spectroscopy: Offer information about the functional groups and vibrational modes present in the molecule. []
- High-Performance Liquid Chromatography (HPLC): Can be utilized for separating and quantifying this compound in complex mixtures, particularly after pre-column derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB). []
Q4: Has this compound been used to form any complexes?
A4: Yes, this compound has been successfully used to synthesize a novel complex with bismuth trichloride. [] This complex, with the formula (BiCl3)2[NH2CH(2)CONHCH(COOH)CH2CH2COOHH2O]3, [] was formed through a solid-solid reaction and characterized using IR, Raman spectroscopy, and thermal analysis. [] This example highlights the potential for using this compound as a building block in the development of new materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


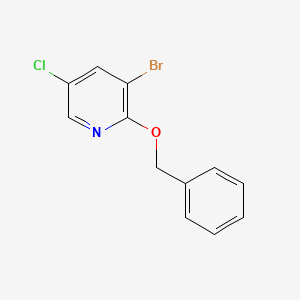
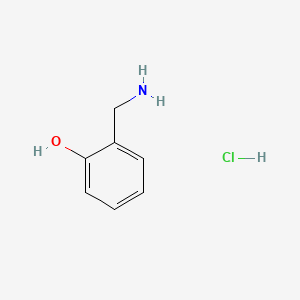
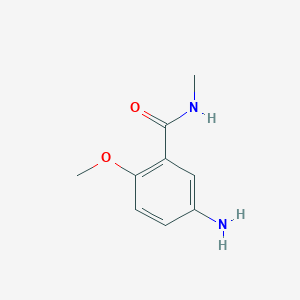
![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)
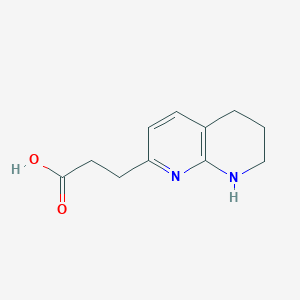
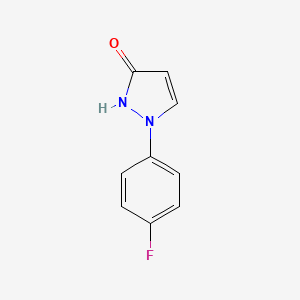
![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)
